molecular formula C20H24N2O4S B448729 N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B448729
M. Wt: 388.5g/mol
InChI Key: WSVZJRNTHAYFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a sulfanyl group, an anilino group, and a propanamide backbone, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyaniline with a suitable acylating agent to form an intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the coupling of this intermediate with a propanamide derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles like halides or alkoxides replace the methoxy group. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can be compared with other similar compounds, such as:

    3-{[3-(4-ethoxyanilino)-3-oxopropyl]sulfanyl}-N-(4-ethoxyphenyl)propanamide: This compound has ethoxy groups instead of methoxy groups, which may affect its chemical properties and biological activities.

    3-{[3-(4-chloroanilino)-3-oxopropyl]sulfanyl}-N-(4-chlorophenyl)propanamide:

    3-{[3-(4-hydroxyanilino)-3-oxopropyl]sulfanyl}-N-(4-hydroxyphenyl)propanamide: Hydroxy groups can enhance the compound’s solubility and reactivity in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5g/mol

IUPAC Name

3-[3-(4-methoxyanilino)-3-oxopropyl]sulfanyl-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C20H24N2O4S/c1-25-17-7-3-15(4-8-17)21-19(23)11-13-27-14-12-20(24)22-16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

WSVZJRNTHAYFHU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCSCCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSCCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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